

# Spectroscopic Profile of 3-chloro-N,N-dimethylpropanamide: A Technical Guide

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## Compound of Interest

Compound Name:	3-chloro-N,N-dimethylpropanamide
Cat. No.:	B096768

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-chloro-N,N-dimethylpropanamide**, a valuable chemical intermediate in various synthetic pathways. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a foundational resource for the identification, characterization, and utilization of this compound in research and development.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-chloro-N,N-dimethylpropanamide**. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-chloro-N,N-dimethylpropanamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.8	Triplet	2H	-CH <sub>2</sub> -Cl
~2.9	Triplet	2H	-CH <sub>2</sub> -C(O)
~2.95	Singlet	3H	-N(CH <sub>3</sub> ) <sub>2</sub>
~3.05	Singlet	3H	-N(CH <sub>3</sub> ) <sub>2</sub>

Note: The two N-methyl groups are diastereotopic due to hindered rotation around the amide C-N bond, and are therefore expected to be chemically non-equivalent, appearing as two distinct singlets.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3-chloro-N,N-dimethylpropanamide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (Amide)
~40	-CH <sub>2</sub> -Cl
~38	-CH <sub>2</sub> -C(O)
~37	-N(CH <sub>3</sub> ) <sub>2</sub>
~35	-N(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-chloro-N,N-dimethylpropanamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1650	Strong	C=O stretch (Amide)
~1400	Medium	C-N stretch
~750	Medium-Strong	C-Cl stretch
~2950-2850	Medium	C-H stretch (Alkyl)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-chloro-N,N-dimethylpropanamide**

m/z	Proposed Fragment Ion
135/137	[M] <sup>+</sup> (Molecular ion, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
100	[M - Cl] <sup>+</sup>
72	[C <sub>3</sub> H <sub>6</sub> NO] <sup>+</sup>
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a small organic molecule like **3-chloro-N,N-dimethylpropanamide**.

## NMR Spectroscopy

### 2.1.1. Sample Preparation:

- Dissolve approximately 10-20 mg of **3-chloro-N,N-dimethylpropanamide** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

### 2.1.2. <sup>1</sup>H NMR Acquisition:

- The NMR spectrometer is typically operated at a frequency of 300-500 MHz.
- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

#### 2.1.3. $^{13}\text{C}$ NMR Acquisition:

- The spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz for a 300-500 MHz  $^1\text{H}$  instrument).
- Employ proton decoupling to simplify the spectrum.
- A larger number of scans (hundreds to thousands) is typically required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
- Record a background spectrum.
- Place a small amount of the liquid or solid sample directly on the ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Process the data to obtain a transmittance or absorbance spectrum.

## Mass Spectrometry

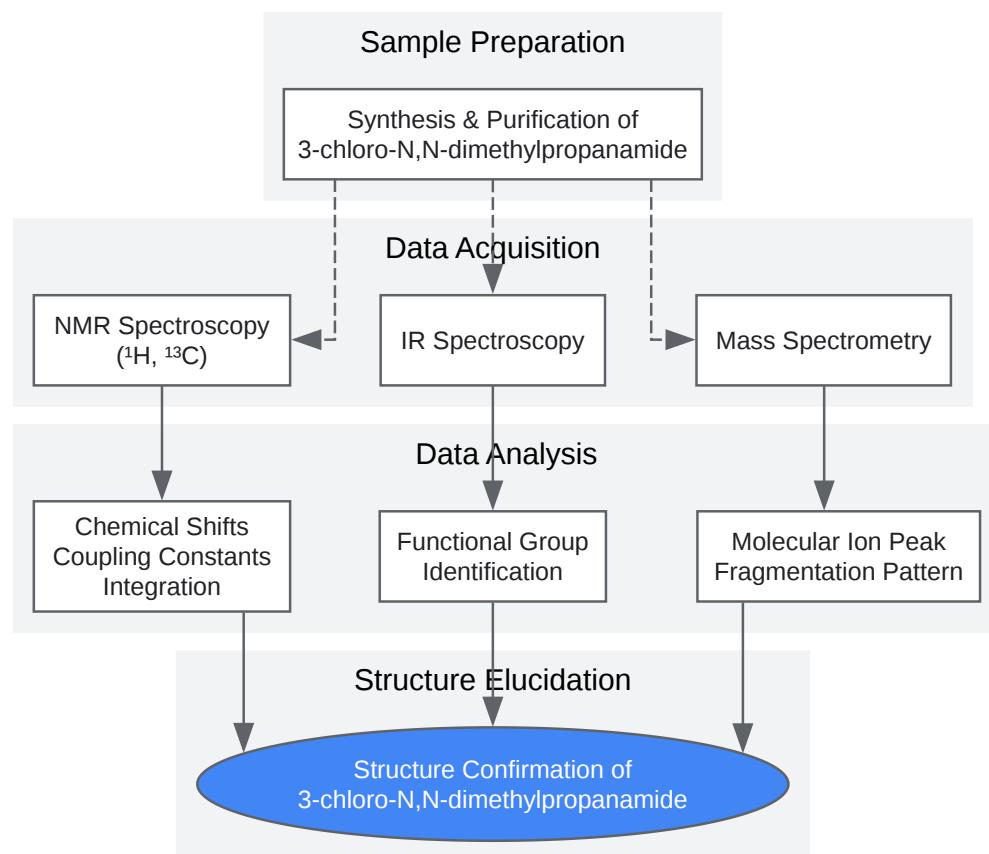
- Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
- For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion to generate the mass spectrum.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **3-chloro-N,N-dimethylpropanamide**.

Workflow for Spectroscopic Analysis of 3-chloro-N,N-dimethylpropanamide



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Spectroscopic analysis workflow.

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